

Spectroscopic data of 3,4-Diethyl-2-ethoxycarbonyl-5-methylpyrrole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3,4-Diethyl-2-ethoxycarbonyl-5-methylpyrrole

Cat. No.: B1679886

[Get Quote](#)

An In-depth Technical Guide to the Spectroscopic Data of **3,4-Diethyl-2-ethoxycarbonyl-5-methylpyrrole**

Introduction

Pyrrole derivatives are foundational scaffolds in a multitude of natural products, pharmaceuticals, and functional materials, making their unambiguous characterization a cornerstone of chemical and pharmaceutical research.[1][2] Within this important class of heterocyclic compounds, **3,4-Diethyl-2-ethoxycarbonyl-5-methylpyrrole** serves as a versatile intermediate in organic synthesis, particularly in the development of novel therapeutic agents and advanced materials.[3] Its unique substitution pattern influences its electronic properties and reactivity, making a thorough understanding of its structure essential for predicting its behavior in chemical transformations and biological systems.

This technical guide offers a comprehensive analysis of the spectroscopic data for **3,4-Diethyl-2-ethoxycarbonyl-5-methylpyrrole**. As a senior application scientist, the goal is to move beyond a simple recitation of data, instead providing a detailed interpretation grounded in the principles of each analytical technique. This document is designed for researchers, scientists, and drug development professionals, providing the technical accuracy and field-proven insights necessary for confident structural elucidation and quality control. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), explaining the causality behind experimental choices and data interpretation.

Molecular Structure and Spectroscopic Assignment Framework

The structural integrity of a molecule is the basis of its function. For **3,4-Diethyl-2-ethoxycarbonyl-5-methylpyrrole** (Molecular Formula: $C_{12}H_{19}NO_2$, Molecular Weight: 209.29 g/mol), a precise understanding of its atomic arrangement is paramount before interpreting its spectral output.^{[4][5]}

Below is a diagram of the molecule with key atoms numbered to facilitate the discussion of NMR assignments. This systematic labeling is the first step in a self-validating system of characterization, where each spectroscopic signal can be logically mapped back to a specific part of the molecular structure.

Caption: Molecular structure of **3,4-Diethyl-2-ethoxycarbonyl-5-methylpyrrole**.

1H Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the number of distinct proton environments, their relative numbers (integration), and their connectivity through spin-spin coupling. The chemical shift (δ) of a proton is highly sensitive to its local electronic environment; electron-withdrawing groups deshield protons, shifting their signals downfield (higher ppm), while electron-donating groups cause an upfield shift.^[1]

Experimental Protocol: 1H NMR Acquisition

A robust and reproducible protocol is essential for acquiring high-quality NMR data.

- **Sample Preparation:** Dissolve 5-10 mg of high-purity **3,4-Diethyl-2-ethoxycarbonyl-5-methylpyrrole** in approximately 0.6 mL of deuterated chloroform ($CDCl_3$).^[6] $CDCl_3$ is a common choice due to its excellent solvating power for many organic compounds and its single deuterium signal that can be used for field-frequency locking. Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- **Instrumentation:** Transfer the solution to a standard 5 mm NMR tube.

- Data Acquisition (400 MHz Spectrometer Example):
 - Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.
 - Spectral Width: Set to a range of approximately 12-16 ppm to ensure all signals, including the potentially broad NH proton, are captured.^[1]
 - Number of Scans (NS): 8 to 16 scans are usually adequate to achieve a good signal-to-noise ratio.^[1]
 - Relaxation Delay (D1): A delay of 1-2 seconds between scans allows for adequate spin-lattice relaxation, ensuring quantitative integration.^[1]

¹H NMR Data Summary and Interpretation

The following table summarizes the expected proton NMR data for the title compound, acquired in CDCl₃.^[7]

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.5 - 9.0	Broad Singlet	1H	NH
4.28	Quartet	2H	-O-CH ₂ -CH ₃
2.65	Quartet	2H	Pyrrole-CH ₂ -CH ₃
2.41	Quartet	2H	Pyrrole-CH ₂ -CH ₃
2.26	Singlet	3H	Pyrrole-CH ₃
1.35	Triplet	3H	-O-CH ₂ -CH ₃
1.22	Triplet	3H	Pyrrole-CH ₂ -CH ₃
1.11	Triplet	3H	Pyrrole-CH ₂ -CH ₃

In-depth Interpretation:

- NH Proton (δ ~8.5-9.0): The proton attached to the nitrogen appears as a broad singlet far downfield. Its broadness is due to quadrupole broadening from the nitrogen atom and

potential hydrogen exchange. Its downfield position is characteristic of a proton on a heteroaromatic ring.

- **Ethoxycarbonyl Group (δ 4.28, 1.35):** The methylene protons ($-\text{O}-\text{CH}_2-$) are adjacent to an oxygen atom, which strongly deshields them, resulting in a downfield quartet at 4.28 ppm. The signal is split into a quartet by the three neighboring methyl protons. Conversely, the methyl protons ($-\text{CH}_3$) at 1.35 ppm are split into a triplet by the two neighboring methylene protons, following the $n+1$ rule.
- **Pyrrole Substituents (δ 2.65, 2.41, 2.26, 1.22, 1.11):**
 - The two ethyl groups at positions 3 and 4 are diastereotopic due to the chiral plane of the substituted pyrrole ring, making their methylene and methyl protons chemically non-equivalent. This results in two distinct quartets for the methylene protons (δ 2.65 and 2.41) and two distinct triplets for the methyl protons (δ 1.22 and 1.11).
 - The methyl group at position 5 is not adjacent to any protons, so it appears as a sharp singlet at 2.26 ppm. Its chemical shift is typical for a methyl group attached to an aromatic ring.

Caption: General workflow for NMR structural analysis.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

While ¹H NMR maps the proton framework, ¹³C NMR spectroscopy reveals the carbon backbone of a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton broadband decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. The chemical shifts are highly indicative of the carbon's hybridization and electronic environment.[8]

Experimental Protocol: ¹³C NMR Acquisition

- **Sample Preparation:** A more concentrated sample is required compared to ¹H NMR. Dissolve 20-50 mg of the compound in 0.6 mL of CDCl₃. [8]
- **Data Acquisition (100 MHz Spectrometer Example):**

- Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30') is used.
- Spectral Width: A range of 0-220 ppm is standard for most organic molecules.
- Number of Scans (NS): A significantly higher number of scans (e.g., 256 to 1024) is necessary to achieve a good signal-to-noise ratio.
- Relaxation Delay (D1): A 2-second delay is recommended to allow for the generally longer relaxation times of carbon nuclei.^[1]

¹³C NMR Data Summary and Interpretation

The following table summarizes the carbon NMR data for the title compound.^{[5][7]}

Chemical Shift (δ) ppm	Assignment
162.2	C=O (Ester Carbonyl)
130.1	Pyrrole C5
126.5	Pyrrole C2
122.4	Pyrrole C3
118.9	Pyrrole C4
59.5	-O-CH ₂ -CH ₃
18.2	Pyrrole-CH ₂ -CH ₃
17.5	Pyrrole-CH ₂ -CH ₃
15.6	Pyrrole-CH ₂ -CH ₃
14.5	-O-CH ₂ -CH ₃
14.2	Pyrrole-CH ₂ -CH ₃
11.1	Pyrrole-CH ₃

In-depth Interpretation:

- **Carbonyl Carbon (δ 162.2):** The ester carbonyl carbon is the most deshielded carbon in the molecule, appearing at a characteristic downfield shift.
- **Pyrrole Ring Carbons (δ 118.9 - 130.1):** The four carbons of the pyrrole ring appear in the aromatic region. The specific shifts are influenced by the substituents. The ethoxycarbonyl group at C2 is electron-withdrawing, while the alkyl groups at C3, C4, and C5 are electron-donating. This interplay determines the precise chemical shifts. Predicting these shifts can be refined using substituent chemical shift (SCS) parameters.^{[9][10]}
- **Aliphatic Carbons (δ 11.1 - 59.5):**
 - The methylene carbon of the ethoxy group (-O-CH₂) is attached to oxygen and appears at 59.5 ppm.
 - The remaining methylene and methyl carbons of the ethyl and methyl substituents appear in the upfield region (11-19 ppm), which is typical for sp³-hybridized carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. Covalent bonds vibrate at specific frequencies, and when exposed to infrared radiation, they absorb energy at frequencies corresponding to their natural vibrational modes (stretching, bending).

Experimental Protocol: ATR-FTIR

Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.

- **Sample Preparation:** Place a small amount of the solid crystalline sample directly onto the ATR crystal (typically diamond or germanium).
- **Data Acquisition:** Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹. A background spectrum of the clean crystal is collected first and automatically subtracted.

IR Data Summary and Interpretation

The following table lists the key absorption bands for **3,4-Diethyl-2-ethoxycarbonyl-5-methylpyrrole**.^[5]

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300-3400	Medium, Broad	N-H Stretch
2850-2980	Strong	C-H Stretch (Aliphatic sp ³)
~1660-1680	Strong	C=O Stretch (Ester Carbonyl)
~1450-1550	Medium	C=C Stretch (Pyrrole Ring)
~1250	Strong	C-O Stretch (Ester)
~1100	Medium	C-N Stretch

In-depth Interpretation:

- N-H Stretch (~3300-3400 cm⁻¹): A medium, somewhat broad peak in this region is a clear indicator of the N-H bond in the pyrrole ring.
- C-H Stretches (2850-2980 cm⁻¹): The strong absorptions in this region are characteristic of the stretching vibrations of the sp³-hybridized C-H bonds in the methyl and ethyl groups.
- C=O Stretch (~1660-1680 cm⁻¹): This is one of the most intense and unambiguous peaks in the spectrum, corresponding to the carbonyl group of the ethoxycarbonyl substituent. Its position is slightly lowered from a typical ester (~1735 cm⁻¹) due to conjugation with the electron-rich pyrrole ring.
- Fingerprint Region (<1500 cm⁻¹): The complex pattern of bands in this region, including C=C, C-O, and C-N stretches, is unique to the molecule and serves as a "fingerprint" for identification when compared against a reference spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For structural elucidation, Electron Ionization (EI) is a common technique that bombards the molecule with high-energy electrons, causing it to ionize and fragment in a

reproducible manner. The resulting fragmentation pattern provides valuable clues about the molecule's structure.

Experimental Protocol: GC-MS with Electron Ionization

- **Sample Preparation:** Prepare a dilute solution of the compound in a volatile solvent like dichloromethane or ethyl acetate.
- **Instrumentation:** Inject the sample into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS). The GC separates the compound from any impurities before it enters the MS source.
- **Ionization:** In the EI source, the compound is ionized by a 70 eV electron beam, forming a molecular ion ($M^{+ \cdot}$) and various fragment ions.
- **Analysis:** The ions are separated by the mass analyzer (e.g., a quadrupole) and detected, generating a mass spectrum.

Mass Spectrometry Data and Fragmentation Analysis

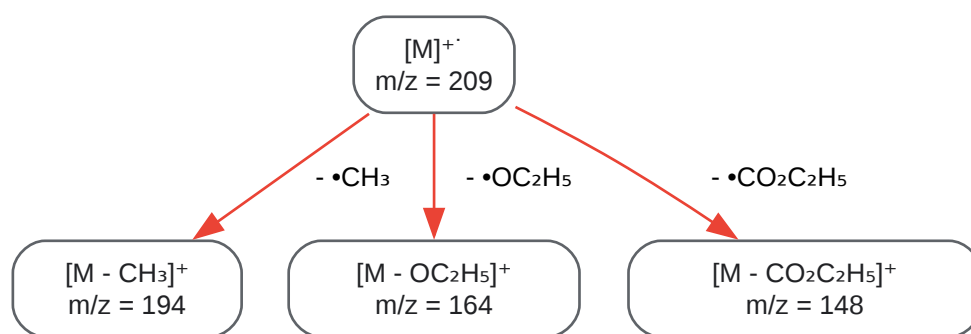
The mass spectrum of **3,4-Diethyl-2-ethoxycarbonyl-5-methylpyrrole** shows a molecular ion peak and several characteristic fragment ions.^[5]

m/z	Relative Intensity	Assignment
209	High	$[M]^{+ \cdot}$ (Molecular Ion)
194	High	$[M - CH_3]^+$
164	Medium	$[M - OC_2H_5]^+$
148	High	$[M - CO_2C_2H_5]^+$

Proposed Fragmentation Pathway:

The fragmentation of pyrrole derivatives is significantly influenced by the substituents on the ring.^{[11][12]} For the title compound, several logical fragmentation pathways can be proposed based on the stability of the resulting ions.

- Molecular Ion ($[M]^+$ at m/z 209): The peak corresponding to the intact molecule's mass confirms the molecular weight.[5]
- Loss of a Methyl Radical ($[M - CH_3]^+$ at m/z 194): A common fragmentation pathway for ethyl-substituted aromatics is the loss of a methyl radical ($\bullet CH_3$) via benzylic cleavage. This results in a stable, resonance-stabilized cation.
- Loss of an Ethoxy Radical ($[M - OC_2H_5]^+$ at m/z 164): Cleavage of the C-O bond in the ester group results in the loss of an ethoxy radical ($\bullet OC_2H_5$), forming an acylium ion.
- Loss of the Ethoxycarbonyl Group ($[M - CO_2C_2H_5]^+$ at m/z 148): Cleavage of the bond between the pyrrole ring and the ester group leads to the loss of the entire ethoxycarbonyl radical ($\bullet CO_2C_2H_5$), resulting in a highly stable pyrrole cation. This is often a major fragment.



[Click to download full resolution via product page](#)

Caption: Proposed fragmentation pathways for **3,4-Diethyl-2-ethoxycarbonyl-5-methylpyrrole** in EI-MS.

Conclusion

The comprehensive spectroscopic analysis of **3,4-Diethyl-2-ethoxycarbonyl-5-methylpyrrole** provides an unambiguous confirmation of its molecular structure. Each technique— 1H NMR, ^{13}C NMR, IR, and MS—offers complementary pieces of information that, when synthesized, create a complete and self-validating structural picture. The 1H and ^{13}C NMR spectra precisely map the proton and carbon frameworks, IR spectroscopy confirms the presence of key functional groups (N-H, C=O), and mass spectrometry verifies the molecular weight and reveals plausible fragmentation patterns consistent with the proposed structure. For researchers in drug discovery and materials science, this level of detailed characterization is

not merely academic; it is a prerequisite for ensuring compound identity, purity, and for building a rational understanding of structure-activity relationships.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. scbt.com [scbt.com]
- 5. 3,4-Diethyl-2-ethoxycarbonyl-5-methylpyrrole | C₁₂H₁₉NO₂ | CID 590710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. spectrabase.com [spectrabase.com]
- 8. benchchem.com [benchchem.com]
- 9. Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. NMR chemical shift prediction of pyrroles [stenutz.eu]
- 11. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [Spectroscopic data of 3,4-Diethyl-2-ethoxycarbonyl-5-methylpyrrole]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679886#spectroscopic-data-of-3-4-diethyl-2-ethoxycarbonyl-5-methylpyrrole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com